molecular formula C8H13ClF3NO3 B6187740 methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride CAS No. 2639422-49-2

methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride

Cat. No. B6187740
CAS RN: 2639422-49-2
M. Wt: 263.6
InChI Key:
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Description

“Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride” is a chemical compound with the CAS Number: 2416230-88-9 . It has a molecular weight of 263.64 . The compound is typically stored at temperatures below -10 degrees Celsius . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-3-12-4-6(15-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.64 . It is typically stored at temperatures below -10 degrees Celsius and is usually available in powder form .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride involves the reaction of 3-(trifluoromethyl)morpholine with methyl 2-bromoacetate in the presence of a base to form the intermediate methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate, which is then treated with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "3-(trifluoromethyl)morpholine", "Methyl 2-bromoacetate", "Base (e.g. potassium carbonate)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)morpholine is added to a solution of methyl 2-bromoacetate in an aprotic solvent (e.g. DMF, DMSO) in the presence of a base (e.g. potassium carbonate). The reaction mixture is stirred at room temperature for several hours.", "Step 2: The reaction mixture is quenched with water and extracted with an organic solvent (e.g. ethyl acetate). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the intermediate methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate as a colorless oil.", "Step 3: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours. The resulting precipitate is filtered and washed with cold water to yield the final product, methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride, as a white solid." ] }

CAS RN

2639422-49-2

Molecular Formula

C8H13ClF3NO3

Molecular Weight

263.6

Purity

95

Origin of Product

United States

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